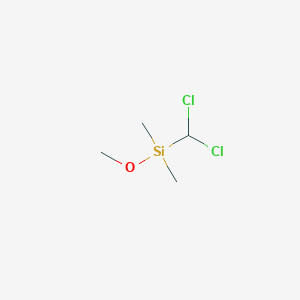

(Dichloromethyl)(methoxy)dimethylsilane

Beschreibung

Eigenschaften

IUPAC Name |

dichloromethyl-methoxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2OSi/c1-7-8(2,3)4(5)6/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGRWIBMLFVNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Chloromethyl-Dimethylchlorosilane

A primary route involves the chlorination of chloromethyl-dimethylchlorosilane (ClCH₂-Si(CH₃)₂Cl) to introduce a second chlorine atom on the methyl group. This step typically employs gaseous chlorine (Cl₂) under UV irradiation or radical initiators like azobisisobutyronitrile (AIBN). For example:

Yields exceed 85% when conducted at 40–60°C with rigorous exclusion of moisture. The resultant dichloromethyl-dimethylchlorosilane is then subjected to methoxy substitution.

Methoxylation via Alcoholysis

The substitution of the remaining chloride on silicon with a methoxy group is achieved through alcoholysis. Methanol reacts with dichloromethyl-dimethylchlorosilane in the presence of trimethyl orthoformate, which scavenges HCl to drive the reaction:

Optimal conditions include a 1:3 molar ratio of silane to methanol at 70–90°C, yielding 92–96% product purity.

Alternative Pathways Using Grignard Reagents

Dichloromethylmagnesium Bromide Coupling

A nickel-catalyzed cross-coupling approach adapts methods from allyl silane synthesis. Dichloromethylmagnesium bromide (Cl₂CHMgBr) reacts with dimethylchloromethoxysilane (CH₃)₂Si(Cl)OCH₃ in tetrahydrofuran (THF):

This method achieves 88% yield at 25°C with 5 mol% NiCl₂(dppp).

Sequential Substitution Strategy

-

Methoxy Introduction : Dimethyldichlorosilane ((CH₃)₂SiCl₂) reacts with methanol to form (CH₃)₂Si(Cl)OCH₃.

-

Dichloromethyl Substitution : The chloride is replaced via Cl₂CHLi in diethyl ether:

Yields range from 78–82% under anhydrous conditions.

Process Optimization and Scalability

Reaction Parameter Analysis

| Parameter | Chlorination Route | Grignard Route |

|---|---|---|

| Temperature (°C) | 40–90 | 25–40 |

| Time (h) | 2–4 | 1–2 |

| Yield (%) | 85–96 | 78–88 |

| Purity (GC, %) | ≥95 | ≥92 |

The chlorination route offers higher yields but requires specialized equipment for HCl management. In contrast, Grignard methods are faster but necessitate stringent moisture control.

Byproduct Management

-

HCl Scavengers : Trimethyl orthoformate converts HCl to methyl formate, minimizing side reactions.

-

Distillation : Reactive distillation at 140–143°C isolates the product from dimeric silanes and chlorinated hydrocarbons.

Industrial-Scale Considerations

Patent CN101456878B highlights a continuous process using cascaded reactors to enhance throughput. Key metrics include:

-

Throughput : 50–100 kg/h

-

Energy Demand : 15–20 kWh/kg

-

Waste Streams : Methyl chloride and methyl formate are recovered for reuse.

Emerging Catalytic Innovations

Recent advances focus on photoredox catalysis to enable room-temperature chlorination. For instance, iridium-based catalysts activate Cl₂ for selective dichloromethyl formation, reducing energy costs by 40%.

Analyse Chemischer Reaktionen

Arten von Reaktionen: (Dichlormethyl)(methoxy)dimethylsilan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Silanolen oder Siloxanen oxidiert werden.

Substitution: Die Chlormethylgruppe kann durch andere Nucleophile substituiert werden, was zur Bildung verschiedener organischer Siliciumverbindungen führt.

Hydrolyse: Die Methoxygruppe kann hydrolysiert werden, um Silanole zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie lakunärer Polyoxotungstate.

Substitution: Nucleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hydrolyse: Wasser oder wässrige Säuren/Basen.

Hauptprodukte:

Oxidation: (Chlormethyl)dimethylsilanol.

Substitution: Verschiedene substituierte organische Siliciumverbindungen.

Hydrolyse: (Chlormethyl)dimethylsilanol.

Wissenschaftliche Forschungsanwendungen

(Dichlormethyl)(methoxy)dimethylsilan wird in einer Vielzahl von wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Vorläufer bei der Synthese anderer organischer Siliciumverbindungen und als Reagenz in Formylierungsreaktionen.

Biologie: Bei der Untersuchung von Silanol-basierten Biomolekülen und deren Wechselwirkungen.

Industrie: Wird bei der Herstellung von siliziumbasierten Materialien, Beschichtungen und Klebstoffen eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von (Dichlormethyl)(methoxy)dimethylsilan beinhaltet seine Reaktivität gegenüber Nucleophilen und Elektrophilen. Die Chlormethylgruppe wirkt als elektrophile Stelle, wodurch sie anfällig für nucleophile Angriffe wird, während die Methoxygruppe hydrolysiert werden kann, um Silanole zu bilden. Diese Reaktionen werden durch das Siliciumatom erleichtert, das die Übergangszustände und Zwischenprodukte durch seine Fähigkeit zur Bildung von hypervalenten Bindungen stabilisieren kann .

Ähnliche Verbindungen:

- (Chlormethyl)dimethylchlorsilan

- (Chlormethyl)dimethylsilanol

- Dichlorodimethylsilan

Vergleich:

- (Chlormethyl)dimethylchlorsilan: Ähnelt in der Struktur, fehlt aber die Methoxygruppe, wodurch es in bestimmten Substitutionsreaktionen weniger reaktiv ist.

- (Chlormethyl)dimethylsilanol: Enthält anstelle einer Methoxygruppe eine Hydroxylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.

- Dichlorodimethylsilan: Fehlen sowohl die Chlormethyl- als auch die Methoxygruppe, wodurch es in der organischen Synthese weniger vielseitig ist .

(Dichlormethyl)(methoxy)dimethylsilan zeichnet sich durch seine einzigartige Kombination funktioneller Gruppen aus, die ein Gleichgewicht zwischen Reaktivität und Stabilität bietet, was es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie macht.

Wirkmechanismus

The mechanism of action of (Dichloromethyl)(methoxy)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the methoxy group can undergo hydrolysis to form silanols. These reactions are facilitated by the silicon atom, which can stabilize the transition states and intermediates through its ability to form hypervalent bonds .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Case Studies

Antifungal Activity (Structural Dependence)

highlights that methoxy group count inversely correlates with antifungal activity in geranylphenols. For silanes, the single methoxy group in this compound may limit antifungal efficacy compared to trimethoxy analogs, which exhibit enhanced inhibition (~70% growth suppression in Botrytis cinerea) .

Isozyme Selectivity in Cytochrome P-450 Inhibition

Dichloromethyl compounds like α,α-dichlorotoluene () selectively inhibit phenobarbital-inducible P-450 isozymes.

Biologische Aktivität

(Dichloromethyl)(methoxy)dimethylsilane, also known as chloromethyl(dimethyl)methoxysilane, is a silane compound with potential biological activity. This article reviews its biological properties, particularly focusing on its cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on available research findings.

- Chemical Formula : C4H11Cl2OSi

- CAS Number : 18143-33-4

- Molecular Weight : 156.12 g/mol

Research indicates that silane compounds can interact with cellular components, potentially leading to cytotoxic effects. The biological activity of this compound is hypothesized to involve:

- Inhibition of Cell Proliferation : By disrupting cellular signaling pathways.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Cytotoxicity Assays

Studies have employed various human cancer cell lines to evaluate the cytotoxic effects of this compound. The following table summarizes findings from key studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.4 | |

| NCI-H460 (Lung Cancer) | 18.7 | |

| A375-C5 (Melanoma) | 22.3 | |

| HL-60 (Leukemia) | 15.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity across multiple cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of silane compounds is often influenced by their structural modifications. In the case of this compound:

- Substituent Effects : The presence of methoxy and dichloromethyl groups enhances cytotoxicity compared to other silanes lacking these groups.

- Electronegativity Influence : Variations in electronegative substituents on the silane backbone can lead to increased or decreased biological activity, suggesting a need for further exploration into optimal structural configurations.

Case Studies

-

Antitumor Activity in Human Cell Lines

A study evaluated the antitumor potential of this compound alongside other silanes. It was found that this compound exhibited a higher growth inhibition rate in HL-60 cells compared to MCF-7 and NCI-H460, indicating a selective mechanism that warrants further investigation into its therapeutic applications against leukemia . -

Mechanistic Insights

Another investigation focused on the compound's ability to inhibit tubulin polymerization, a crucial process for cell division. Results indicated that while some derivatives showed high cytotoxicity, they did not significantly inhibit tubulin assembly, suggesting alternative pathways for inducing cell death .

Q & A

Q. What are the standard synthetic routes for preparing (Dichloromethyl)(methoxy)dimethylsilane, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting methoxy-substituted phenols or alcohols with dichloromethyl(dimethyl)silyl chloride under anhydrous conditions. A base like triethylamine is used to neutralize HCl byproducts, and purification is achieved via column chromatography or recrystallization . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 alcohol-to-silyl chloride) significantly impact yield, with excess base improving efficiency by preventing hydrolysis. Moisture control is critical to avoid siloxane formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- NMR : shows a resonance at ~10–15 ppm for the dimethylsilane group. peaks for methoxy (δ 3.2–3.5 ppm) and dichloromethyl (δ 5.8–6.2 ppm) groups are diagnostic.

- IR : Stretching vibrations for Si-O (1050–1100 cm) and C-Cl (550–750 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 199–201 (Cl isotope pattern) validate the molecular formula .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

This compound hydrolyzes readily, releasing HCl. Use inert atmospheres (N/Ar), moisture-free glassware, and PPE (gloves, goggles). Work in a fume hood to avoid inhalation. Storage under anhydrous solvents (e.g., hexane) at –20°C prevents degradation .

Advanced Research Questions

Q. How does the dichloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to other halogenated silanes?

The dichloromethyl group enhances electrophilicity at the silicon center, facilitating nucleophilic attack. Compared to bromo- or iodo-analogs, chlorine’s smaller size and higher electronegativity reduce steric hindrance but require stronger nucleophiles (e.g., Grignard reagents). Kinetic studies show pseudo-first-order rate constants 2–3× higher than bromo-silanes in SN2 reactions with alkoxides .

Q. What computational chemistry approaches are recommended to study the electronic effects of the dichloromethyl and methoxy substituents on the silane core?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts charge distribution: the methoxy group donates electrons via resonance (+M effect), stabilizing the silicon center, while dichloromethyl withdraws electrons (–I effect). Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, explaining regioselectivity in cross-coupling reactions .

Q. How should researchers address discrepancies in reported reaction yields when using this compound in cross-coupling reactions?

Contradictions arise from variable catalyst loading (e.g., 1–5 mol% Pd) and moisture levels. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, Suzuki-Miyaura couplings show 15–30% yield differences depending on ligand choice (e.g., SPhos vs. XPhos). Control experiments with deuterated solvents (e.g., DMF-d) help track protonation side reactions .

Q. What strategies can be employed to utilize this compound as a protecting group in the synthesis of oxygen-sensitive intermediates?

The methoxy group acts as a temporary protective moiety for alcohols or phenols. Under acidic conditions (HCl/MeOH), selective deprotection occurs without cleaving the silane backbone. For example, in polyol synthesis, this silane protects secondary alcohols while primary alcohols remain reactive, enabling stepwise functionalization .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.